Tert-butyl 4-(cyano(phenyl)methyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(cyano(phenyl)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C18H24N2O2. It is a piperidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 4-(cyano(phenyl)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with cyano and phenyl groups under specific conditions. One common method includes the use of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate and phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, Tert-butyl 4-(cyano(phenyl)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in the development of new drugs targeting specific enzymes or receptors.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be involved in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(cyano(phenyl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure but contains an aminomethyl group instead of a cyano group.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound has a hydroxymethyl group in place of the cyano group.
Uniqueness: Tert-butyl 4-(cyano(phenyl)methyl)piperidine-1-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in medicinal chemistry and materials science.
Biological Activity
Tert-butyl 4-(cyano(phenyl)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring a piperidine ring and a cyano group, positions it as a potential candidate for various therapeutic applications, particularly in neuropharmacology and antimicrobial research.
Chemical Structure and Properties
The compound's molecular formula is C15H20N2O2, and its structure includes a tert-butyl group, a cyano group attached to a phenyl ring, and a carboxylate functional group. This configuration contributes to its biological activity and interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C15H20N2O2 |
Molecular Weight | 264.34 g/mol |
Structural Features | Piperidine ring, cyano group, tert-butyl group |
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may exhibit:
- CNS Activity : Due to its structural similarities with known neuroactive compounds, this compound may influence neurotransmitter systems, potentially impacting conditions such as anxiety or depression.
- Antimicrobial Properties : Some derivatives of piperidine compounds have shown promise against bacterial strains, indicating that this compound might possess similar properties.
Antimicrobial Activity
In a study focusing on the inhibition of Mycobacterium tuberculosis, compounds structurally related to this compound displayed varying degrees of activity. For instance, phenyl-substituted analogs demonstrated modest antimicrobial effects, suggesting that modifications in the phenyl group could enhance efficacy against resistant strains .
Neuropharmacological Studies
Research has indicated that piperidine derivatives can modulate neurotransmitter receptors. A related study highlighted the structure-activity relationship (SAR) of piperidine compounds where alterations in substituents significantly influenced their efficacy as potential antidepressants . This suggests that this compound may similarly affect neurotransmitter dynamics.
Case Studies
In one notable case study involving the synthesis and evaluation of piperidine derivatives for CNS activity, researchers found that specific substitutions on the piperidine ring improved binding affinity to serotonin receptors. The findings indicated that compounds with cyano groups showed enhanced selectivity and potency .
Properties
IUPAC Name |
tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-11-9-15(10-12-20)16(13-19)14-7-5-4-6-8-14/h4-8,15-16H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIOHAKEHDFJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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